molecular formula C15H20N4O2 B252288 N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

Cat. No.: B252288
M. Wt: 288.34 g/mol
InChI Key: WXZJYAABZNXOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide, commonly known as EKI-785, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in regulating cell growth, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of several types of cancer, making it an attractive target for cancer therapy.

Mechanism of Action

EKI-785 inhibits the N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide tyrosine kinase by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, which are involved in cell growth and survival. By inhibiting this compound signaling, EKI-785 induces apoptosis and inhibits the proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor activity, EKI-785 has been shown to have other biochemical and physiological effects. It has been reported to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. EKI-785 has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process.

Advantages and Limitations for Lab Experiments

One of the advantages of EKI-785 is its potency and selectivity for N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. It has been shown to be more potent than other this compound inhibitors, such as erlotinib and gefitinib. However, one of the limitations of EKI-785 is its poor solubility, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

Future Directions

There are several future directions for the development and application of EKI-785. One potential direction is the development of more soluble analogs that can be administered in vivo. Another direction is the evaluation of EKI-785 in combination with other targeted therapies or immunotherapies. The identification of biomarkers that can predict the response to EKI-785 could also help to optimize patient selection and treatment strategies. Finally, the development of EKI-785 as a diagnostic tool for the detection of N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide mutations could have significant clinical implications.

Synthesis Methods

The synthesis of EKI-785 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-chloro-4-nitroaniline with diethylamine to form N-(2-diethylaminoethyl)-2-chloro-4-nitroaniline. This intermediate is then reacted with ethyl 4-oxo-2-butenoate to form N-(2-diethylaminoethyl)-4-oxo-1H-quinazoline-2-carboxamide, which is EKI-785.

Scientific Research Applications

EKI-785 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of several types of cancer cells, including non-small cell lung cancer, breast cancer, and pancreatic cancer. In preclinical studies, EKI-785 has demonstrated potent antitumor activity both in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C15H20N4O2/c1-3-19(4-2)10-9-16-15(21)13-17-12-8-6-5-7-11(12)14(20)18-13/h5-8H,3-4,9-10H2,1-2H3,(H,16,21)(H,17,18,20)

InChI Key

WXZJYAABZNXOSM-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

Canonical SMILES

CCN(CC)CCNC(=O)C1=NC(=O)C2=CC=CC=C2N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.